molecular formula C15H17ClN2O4S2 B5825798 4-(4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

4-(4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B5825798
M. Wt: 388.9 g/mol
InChI Key: ZEDGEIDAOXBRCR-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features two sulfonamide groups attached to a benzene ring, with a chlorine atom and an isopropyl group as substituents.

Safety and Hazards

Sigma-Aldrich provides this product to researchers and assumes no responsibility for its use. The buyer is responsible for confirming the product’s identity and/or purity .

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of bicarbonate and protons, which are essential for tumor cell survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH homeostasis in tumor cells. By inhibiting CA IX, the compound disrupts this balance, creating a hostile environment that hinders tumor cell survival and proliferation .

Result of Action

The inhibition of CA IX by 4-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}benzenesulfonamide leads to a decrease in bicarbonate and proton production, disrupting pH homeostasis in tumor cells . This disruption creates a hostile environment that hinders tumor cell survival and proliferation, potentially leading to tumor regression .

Action Environment

The action of 4-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}benzenesulfonamide is influenced by the tumor microenvironment. The overexpression of CA IX in tumor cells provides an ideal environment for the compound to exert its inhibitory effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is then sulfonated to form the sulfonamide.

    Chlorination: The benzene ring is chlorinated to introduce the chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 4-(4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-carboxylic acid, while substitution could produce 4-(4-hydroxybenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with a similar structure but without the chlorine and isopropyl groups.

    Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern on the benzene ring.

    Sulfadiazine: A sulfonamide with a pyrimidine ring instead of a benzene ring.

Uniqueness

4-(4-chlorobenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides. The presence of the chlorine atom and the isopropyl group could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4S2/c1-11(2)17-23(19,20)15-9-5-13(6-10-15)18-24(21,22)14-7-3-12(16)4-8-14/h3-11,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDGEIDAOXBRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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